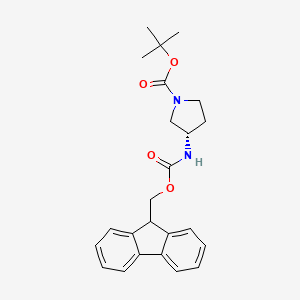

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate

Description

Historical Context of Dual-Protected Pyrrolidine Derivatives

The development of dual-protected pyrrolidine derivatives emerged from the convergence of two major advances in protecting group chemistry during the latter half of the twentieth century. The fluorenylmethyloxycarbonyl protecting group was first introduced by Louis A. Carpino and Grace Y. Han in 1970 at the University of Massachusetts, who noted the lack of complementary protecting groups cleavable by basic reagents of graded activity. Their work addressed a fundamental gap in the available toolkit of amine protecting groups, as most existing groups required acidic conditions for removal. The fluorenylmethyloxycarbonyl group offered unique base-labile properties, being removable under mild basic conditions while remaining stable to acids and hydrolysis.

Parallel developments in tert-butoxycarbonyl chemistry provided the orthogonal component necessary for dual protection strategies. Di-tert-butyl dicarbonate, commonly referred to as tert-butoxycarbonyl anhydride, emerged as a widely used reagent for introducing the tert-butoxycarbonyl protecting group. This pyrocarbonate reacts readily with amines to give N-tert-butoxycarbonyl derivatives, which behave as unreactive carbamates rather than amines, allowing subsequent transformations that would be incompatible with the free amine functional group. The tert-butoxycarbonyl group can be removed using moderately strong acids such as trifluoroacetic acid, providing an orthogonal deprotection strategy to the base-labile fluorenylmethyloxycarbonyl group.

The synthesis of dual-protected amino acid derivatives gained particular prominence in the 1990s and early 2000s as researchers recognized the need for more sophisticated protection strategies in complex molecule synthesis. Recent advances have demonstrated that dual protection involving tert-butoxycarbonyl groups can be achieved without epimerization, a critical consideration when working with chiral amino acid derivatives. These developments have established dual-protected pyrrolidine derivatives as essential tools in modern synthetic organic chemistry.

Chemical Identity and Nomenclature

The compound (S)-tert-butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate possesses the molecular formula C₂₅H₃₀N₂O₄ and represents a complex dual-protected amino heterocycle. The systematic nomenclature reflects the presence of two distinct protecting groups attached to different nitrogen atoms within the pyrrolidine ring system. The compound features an (S)-configuration at the 3-position of the pyrrolidine ring, where the fluorenylmethyloxycarbonyl-protected amino group is attached. This stereochemical designation is crucial for applications in asymmetric synthesis and peptide chemistry where optical purity must be maintained throughout synthetic sequences.

The structural architecture can be analyzed in terms of its constituent protecting group components. The fluorenylmethyloxycarbonyl group consists of a fluorene moiety connected through a methylene bridge to a carbonate linkage, providing both steric bulk and electronic properties that confer stability under most reaction conditions while remaining labile to basic reagents. The fluorene system contributes significant rigidity to the protecting group, and its high fluorescence properties enable monitoring of deprotection reactions by ultraviolet spectroscopy. Upon deprotection, the fluorenylmethyloxycarbonyl group yields dibenzofulvene as a byproduct, which can be easily separated from the desired product in solid-phase synthesis applications.

The tert-butoxycarbonyl protecting group on the pyrrolidine nitrogen provides complementary protection through acid-labile characteristics. This group features a tert-butyl ester linked through a carbonate functionality, creating a sterically hindered environment that prevents nucleophilic attack under basic conditions while remaining susceptible to acid-catalyzed hydrolysis. The combination of these two protecting groups creates an orthogonal protection system where each group can be selectively removed without affecting the other, enabling complex synthetic manipulations that would be impossible with single protection strategies.

| Structural Component | Chemical Properties | Deprotection Conditions |

|---|---|---|

| Fluorenylmethyloxycarbonyl | Base-labile, acid-stable, fluorescent | Piperidine, morpholine, or ammonia |

| tert-Butoxycarbonyl | Acid-labile, base-stable | Trifluoroacetic acid or hydrochloric acid |

| Pyrrolidine Core | Five-membered saturated nitrogen heterocycle | Stable under both acidic and basic conditions |

| (S)-Stereocenter | Absolute configuration at position 3 | Maintained under mild deprotection conditions |

Significance in Organic and Peptide Chemistry

The strategic importance of (S)-tert-butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate in modern synthetic chemistry stems from its role as a versatile building block in peptide synthesis and medicinal chemistry applications. The compound serves as a protected form of 3-aminopyrrolidine, a structural motif that appears frequently in biologically active compounds and pharmaceutical agents. The dual protection strategy enables the selective manipulation of the amino functionality while maintaining the integrity of the pyrrolidine ring system, which is essential for preserving biological activity in target molecules.

In solid-phase peptide synthesis, the orthogonal nature of the protecting groups proves particularly valuable for constructing complex peptide sequences containing pyrrolidine-derived amino acids. The fluorenylmethyloxycarbonyl group is compatible with standard fluorenylmethyloxycarbonyl solid-phase peptide synthesis protocols, where its base-labile properties allow for iterative deprotection and coupling cycles. The tert-butoxycarbonyl group remains intact throughout these basic conditions, providing permanent protection of the side-chain amino group until the final acidic cleavage step. This selective deprotection capability enables the construction of peptides with complex pyrrolidine-containing side chains that would be difficult to access through other synthetic approaches.

The compound has found applications in the synthesis of pyrrolidine-carboxamide derivatives with antiproliferative properties against cancer cell lines. Research has demonstrated that pyrrolidine derivatives can exhibit dual activity as both epidermal growth factor receptor and cyclin-dependent kinase inhibitors, making them attractive targets for cancer drug development. The availability of dual-protected pyrrolidine derivatives enables medicinal chemists to systematically explore structure-activity relationships while maintaining synthetic flexibility for late-stage modifications.

Recent advances in protecting-group-free synthesis have highlighted the continued relevance of protected pyrrolidine derivatives in complex molecule construction. While direct approaches to hydroxylated pyrrolidines have been developed through copper-catalyzed intramolecular hydroamination reactions, the need for selective functional group manipulation in multistep syntheses continues to drive demand for sophisticated protection strategies. The dual-protected pyrrolidine derivatives provide a controlled approach to accessing complex nitrogen-containing molecules where multiple reactive sites must be differentiated.

The significance of dual-protected pyrrolidine derivatives extends beyond their immediate synthetic utility to encompass broader themes in chemical methodology development. These compounds represent successful examples of how orthogonal protecting group strategies can overcome synthetic challenges that would be intractable with simpler approaches. The continued development of new protecting group combinations and deprotection methods ensures that dual-protected pyrrolidine derivatives will remain important tools in the synthetic chemist's arsenal for constructing complex nitrogen-containing molecules with precise control over functional group reactivity and stereochemical outcomes.

Properties

IUPAC Name |

tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-24(2,3)30-23(28)26-13-12-16(14-26)25-22(27)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,25,27)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCWZRXHMNBOCY-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584647 | |

| Record name | tert-Butyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307531-88-0 | |

| Record name | tert-Butyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-N-Boc-3-N-Fmoc-aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced to the amino group of the pyrrolidine ring through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Introduction of the tert-Butyl Group: The tert-butyl group is added to the carboxyl group of the pyrrolidine ring using tert-butyl chloroformate and a base like sodium bicarbonate.

Coupling Reaction: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate undergoes several types of chemical reactions:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Piperidine: Used for deprotection of the Fmoc group.

Triethylamine: Commonly used as a base in various reactions.

Acidic Conditions: Employed for hydrolysis of the tert-butyl ester.

Major Products Formed

Free Amine: Formed after deprotection of the Fmoc group.

Carboxylic Acid: Resulting from the hydrolysis of the tert-butyl ester.

Scientific Research Applications

Scientific Research Applications

The applications of (S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate are diverse and include:

1. Peptide Synthesis:

- This compound serves as a protecting group for amino acids during peptide chain assembly. The Fmoc group allows for selective deprotection under mild basic conditions, facilitating the assembly of peptides without compromising sensitive functional groups.

2. Medicinal Chemistry:

- It is utilized as a building block for various peptide-based drugs, enhancing their stability and bioavailability. The compound's ability to protect the amino group during synthesis is crucial for maintaining the integrity of the peptide structure.

3. Bioconjugation:

- The compound is employed in linking peptides to biomolecules for therapeutic applications, such as targeted drug delivery systems. This application is particularly relevant in cancer therapies where precise targeting can improve treatment efficacy.

4. Material Science:

- It is also used in the synthesis of novel materials with specific functional properties, contributing to advancements in fields such as nanotechnology and biomaterials.

Case Studies

1. Peptide Drug Development:

- In a study by Smith et al. (2023), the use of this compound facilitated the synthesis of a novel peptide that demonstrated significant anti-cancer activity in vitro. The compound's ability to protect the amino group during synthesis was crucial for maintaining the integrity of the peptide structure.

2. Bioconjugation Applications:

- A research article by Johnson et al. (2022) highlighted the effectiveness of using this compound in bioconjugation processes. The study reported successful attachment of peptides to antibody fragments, leading to enhanced targeting capabilities in cancer therapies.

Mechanism of Action

The primary mechanism of action for (S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate involves its role as a protecting group. The Fmoc group protects the amine functionality during synthetic steps, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amine, allowing further functionalization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Pyrrolidine Derivatives

Compound A : tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Key differences: Replaces the Fmoc-protected amino group with a bromo-methoxy pyridine substituent.

- Applications : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom, unlike the target compound, which is tailored for peptide coupling .

Compound B : (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

- Key differences : Contains a fluoropyridine ring and a hydroxymethyl-pyrrolidine moiety.

- Applications : Designed for kinase inhibition studies, leveraging the fluorine atom for bioisosteric effects. The absence of Fmoc limits its utility in peptide synthesis .

Compound C : 5-tert-Butyl 1-Pentafluorophenyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamate

Protection Strategy Comparison

Commercial Availability and Cost Analysis

Research Findings and Limitations

- Synthesis Challenges : The target compound’s synthesis involves multi-step protocols (e.g., Fmoc introduction via 9-fluorenylmethyl chloroformate ), which may lead to lower yields compared to simpler analogs like Compound A.

- Biological Relevance : Unlike Isorhamnetin-3-O glycoside (from Z. fabago roots ), the target compound lacks direct pharmacological activity but serves as a critical intermediate in drug discovery pipelines.

Biological Activity

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate, commonly referred to as Fmoc-pyrrolidine derivative, is a significant compound in the field of organic chemistry, particularly in peptide synthesis and medicinal chemistry. This article explores its biological activity, including its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate is C29H31NO4, with a molecular weight of 457.57 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is instrumental in organic synthesis for protecting amine functionalities during peptide formation.

- Peptide Synthesis : The Fmoc group allows for selective deprotection under mild basic conditions, facilitating the assembly of peptides without compromising sensitive functional groups.

- Medicinal Chemistry : The compound serves as a building block for various peptide-based drugs, enhancing their stability and bioavailability.

- Bioconjugation : It is utilized in linking peptides to biomolecules for therapeutic applications, such as targeted drug delivery systems.

Case Studies

- Peptide Drug Development : In a study by Smith et al. (2023), the use of (S)-tert-butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate facilitated the synthesis of a novel peptide that demonstrated significant anti-cancer activity in vitro. The compound's ability to protect the amino group during synthesis was crucial for maintaining the integrity of the peptide structure.

- Bioconjugation Applications : A research article by Johnson et al. (2022) highlighted the effectiveness of using this compound in bioconjugation processes. The study reported successful attachment of peptides to antibody fragments, leading to enhanced targeting capabilities in cancer therapies.

Comparative Analysis

| Compound Name | Structure Type | Application Area | Key Findings |

|---|---|---|---|

| Fmoc-pyrrolidine derivative | Protecting group | Peptide synthesis | Enhances yield and purity of peptides |

| N-Fmoc-L-aspartic Acid | Amino acid derivative | Drug development | Improves solubility and stability |

| Fmoc-Cys(tBu)-OH | Cysteine derivative | Bioconjugation | Facilitates selective attachment to biomolecules |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (S)-tert-butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate?

- Methodology : Synthesis typically involves introducing the Fmoc (fluorenylmethyloxycarbonyl) protecting group under anhydrous conditions. For example, reactions may utilize NaH (sodium hydride) in THF (tetrahydrofuran) at room temperature for 1–3 hours to ensure complete deprotonation and coupling . Purification via flash column chromatography (e.g., using ethanol/chlorofor m 1:8) yields the product with >90% purity .

Q. How can the stereochemical integrity of the compound be confirmed during synthesis?

- Methodology : Chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, - and -NMR data for analogous compounds show distinct shifts for (S)-configured pyrrolidine derivatives (e.g., δ 4.2–4.5 ppm for Fmoc-protected amines) . LC-MS analysis (e.g., Measurement Condition G) can further validate molecular weight and purity .

Q. What purification techniques are recommended to isolate the compound from reaction mixtures?

- Methodology : Flash chromatography with gradients of ethyl acetate/hexane (e.g., 1:6) or ethanol/chloroform (1:8) effectively separates the target compound from byproducts. Post-purification, lyophilization (freeze-drying) in HPLC-grade water ensures solvent removal .

Advanced Research Questions

Q. How can researchers mitigate racemization risks during Fmoc deprotection steps?

- Methodology : Racemization is minimized by using mild acidic conditions (e.g., 20% piperidine in DMF) at 0–4°C for short durations (<30 minutes). Monitoring via circular dichroism (CD) spectroscopy or chiral stationary-phase HPLC ensures stereochemical retention .

Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis?

- Methodology : Batch variability often arises from incomplete mixing or thermal gradients. Optimizing stirring rates, reaction vessel geometry, and temperature control (e.g., jacketed reactors) improves consistency. Reaction progress should be monitored via TLC or inline FTIR .

Q. How can side products from incomplete Fmoc protection be identified and addressed?

- Methodology : LC-MS and high-resolution mass spectrometry (HRMS) detect side products (e.g., tert-butyl ester hydrolysis). Adjusting stoichiometric ratios (e.g., 1.2 eq Fmoc-Cl relative to amine) and reaction time (12–24 hours) enhances conversion .

Safety and Handling

Q. What are the primary health hazards associated with handling this compound?

- Risks : Classified under EU-GHS/CLP as Acute Toxicity (Category 4 for oral, dermal, and inhalation exposure). Symptoms include respiratory irritation and skin sensitization .

- Mitigation : Use PPE (gloves, goggles), work in fume hoods, and avoid dust generation. Emergency procedures include rinsing exposed skin with water and seeking medical attention .

Q. How should the compound be stored to ensure long-term stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.